1-Amino-3-methylanthracene-9,10-dione is a chemical compound belonging to the anthraquinone family, characterized by its unique structure and potential applications in various scientific fields. This compound is notable for its amino group and a methyl substituent at specific positions on the anthracene core, contributing to its chemical reactivity and biological activity.
1-Amino-3-methylanthracene-9,10-dione can be classified as an anthraquinone derivative, which is a type of polycyclic aromatic compound. Anthraquinones are known for their relevance in dye manufacturing, pharmaceuticals, and as intermediates in organic synthesis. The compound's molecular formula is C15H11N1O2, with a molecular weight of approximately 251.25 g/mol.
The synthesis of 1-amino-3-methylanthracene-9,10-dione typically involves several steps, often starting from readily available anthraquinone derivatives. Common methods include:
1-Amino-3-methylanthracene-9,10-dione features a fused three-ring system typical of anthracene compounds. The structural representation includes:
The compound's SMILES notation is CC1=C(C(=C2C(=C1)C(=O)C3=CC=CC=C3C2=O)O)O
, indicating the arrangement of atoms within the molecule. Its InChIKey is QPAGCTACMMYJIO-UHFFFAOYSA-N
, which provides a unique identifier for chemical substances.
1-Amino-3-methylanthracene-9,10-dione can participate in various chemical reactions due to its functional groups:
The mechanism of action for 1-amino-3-methylanthracene-9,10-dione can be explored through its interactions with biological targets. Its potential anticancer properties have been noted in studies where it exhibits cytotoxic effects against various cancer cell lines. The proposed mechanism often involves:
1-Amino-3-methylanthracene-9,10-dione exhibits distinct physical properties:
The melting point of this compound is reported around 287–289 °C. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to confirm its structure and purity .
The applications of 1-amino-3-methylanthracene-9,10-dione span various fields:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5